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Introduction

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye ideal for bioorthogonal labeling and

imaging of live cells.[1][2][3] Its high water solubility, bright fluorescence, and photostability

make it a robust tool for researchers in cell biology and drug development.[2][3][4] The azide

group enables covalent attachment to alkyne-modified biomolecules through "click chemistry,"

a highly specific and efficient bioorthogonal reaction.[5] This allows for the precise labeling of

target molecules, such as proteins, glycans, and nucleic acids, within their native cellular

environment with minimal perturbation.[6][7]

Sulfo-Cy5 azide is compatible with two main types of click chemistry for live-cell applications:

the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-

alkyne cycloaddition (SPAAC).[5] While CuAAC offers fast reaction kinetics, SPAAC avoids the

use of a potentially toxic copper catalyst, making it particularly well-suited for long-term live-cell

imaging studies.[6][7]

Key Features and Applications
High Water Solubility: The sulfonate groups enhance water solubility, allowing for labeling in

aqueous buffers without the need for organic co-solvents, which is beneficial for maintaining
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the integrity of delicate proteins.[1][2]

Bright Far-Red Fluorescence: With excitation and emission maxima around 646 nm and 662

nm, respectively, Sulfo-Cy5 minimizes autofluorescence from cellular components, leading to

a high signal-to-noise ratio.[8][9]

Bioorthogonal Labeling: The azide moiety does not react with native functional groups in

cells, ensuring highly specific labeling of alkyne-tagged biomolecules.[6][10]

Versatile Applications:

Metabolic Labeling: Visualize newly synthesized proteins, glycans, or lipids by

incorporating alkyne-bearing metabolic precursors.

Pulse-Chase Experiments: Track the dynamics and turnover of biomolecules over time.

High-Resolution Microscopy: Suitable for various imaging techniques, including confocal

microscopy and super-resolution microscopy.

Flow Cytometry: Quantify labeled cell populations.[2]

Quantitative Data
The following table summarizes the key spectral and physical properties of Sulfo-Cy5 azide.

Property Value Reference(s)

Excitation Maximum (Ex) ~646 nm [8][9]

Emission Maximum (Em) ~662 nm [8][9]

Extinction Coefficient ~271,000 M⁻¹cm⁻¹ [9]

Fluorescence Quantum Yield ~0.2 - 0.28 [3][9]

Solubility High in water, DMSO, DMF [3][11]

Storage
Store at -20°C, protected from

light.
[1][5]
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Experimental Workflows
The general workflow for live-cell imaging with Sulfo-Cy5 azide involves two main stages:

metabolic incorporation of an alkyne-modified substrate and subsequent labeling with Sulfo-
Cy5 azide via click chemistry.

General Workflow for Live Cell Imaging with Sulfo-Cy5 Azide

Metabolic Labeling

Click Chemistry Labeling

Imaging

Incubate live cells with
alkyne-modified metabolic precursor

(e.g., HPG for proteins)

Wash cells to remove
unincorporated precursor

Incubate cells with
labeling solution

Prepare Sulfo-Cy5 azide
labeling solution

Wash cells to remove
unbound dye

Image cells using
fluorescence microscopy

(Cy5 filter set)

Click to download full resolution via product page

General workflow for labeling and imaging.

Protocols
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Protocol 1: Live Cell Imaging using Strain-Promoted
Azide-Alkyne Cycloaddition (SPAAC)
This protocol is recommended for long-term imaging studies where copper-induced cytotoxicity

is a concern.[6][7] It involves the metabolic labeling of cells with an alkyne-containing molecule

(e.g., a cyclooctyne-modified amino acid) followed by reaction with Sulfo-Cy5 azide.

Materials

Cells of interest cultured on glass-bottom dishes suitable for microscopy.

Cell culture medium (phenol red-free medium recommended for imaging).

Alkyne-modified metabolic precursor (e.g., a DBCO-functionalized molecule).

Sulfo-Cy5 azide.

Anhydrous DMSO.

Phosphate-Buffered Saline (PBS).

Live-cell imaging buffer (e.g., phenol red-free medium with HEPES).

Fluorescence microscope with appropriate filter sets for Cy5 (Ex: ~640 nm, Em: ~670 nm).

Procedure

Metabolic Labeling:

Seed cells on glass-bottom dishes and allow them to adhere overnight.

Replace the culture medium with a medium containing the desired concentration of the

alkyne-modified metabolic precursor (e.g., 25-50 µM of an alkyne-modified amino acid).

Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator to

allow for incorporation of the alkyne tag into biomolecules.

Preparation of Sulfo-Cy5 Azide Stock Solution:
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Prepare a 1-10 mM stock solution of Sulfo-Cy5 azide in anhydrous DMSO.

Store the stock solution in aliquots at -20°C, protected from light.[8]

SPAAC Reaction:

After metabolic labeling, gently wash the cells two to three times with pre-warmed PBS to

remove the unincorporated precursor.[12]

Prepare the labeling solution by diluting the Sulfo-Cy5 azide stock solution in a pre-

warmed live-cell imaging buffer to a final concentration of 5-20 µM.[12]

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected

from light.[12] The optimal incubation time may vary depending on the cell type and the

specific alkyne used.

Washing and Imaging:

Wash the cells three times with pre-warmed PBS to remove any unbound dye.[12]

Replace the PBS with a fresh live-cell imaging buffer.

Image the cells immediately using a fluorescence microscope equipped with a Cy5 filter

set.[12]
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SPAAC Workflow

Cell Preparation & Labeling

SPAAC Reaction

Imaging
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.
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Protocol 2: Live Cell Imaging using Copper-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for applications where rapid labeling kinetics are required and short-

term copper exposure is tolerable. Special care must be taken to minimize copper-induced

cytotoxicity.[13][14]

Materials

Cells of interest cultured on glass-bottom dishes.

Cell culture medium.

Alkyne-modified metabolic precursor (e.g., L-homopropargylglycine, HPG).

Sulfo-Cy5 azide.

Anhydrous DMSO.

PBS.

Click Reaction Mixture Components:

Copper(II) sulfate (CuSO₄).

A copper-chelating ligand to protect cells, such as Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA).[13][14]

A reducing agent, such as sodium ascorbate.[13]

Procedure

Metabolic Labeling:

Perform metabolic labeling as described in Protocol 1, Step 1, using a terminal alkyne-

modified precursor (e.g., HPG).

Preparation of Stock Solutions:
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Prepare a 1-10 mM stock solution of Sulfo-Cy5 azide in anhydrous DMSO.

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water),

and sodium ascorbate (e.g., 500 mM in water, freshly prepared).

CuAAC Reaction:

After metabolic labeling, wash the cells twice with pre-warmed PBS.

Prepare the click reaction mixture immediately before use. For 1 mL of labeling medium,

add the components in the following order, vortexing gently after each addition:

1. Sulfo-Cy5 azide to a final concentration of 10-50 µM.

2. CuSO₄ to a final concentration of 100 µM.

3. THPTA to a final concentration of 500 µM (maintaining a 5:1 ligand-to-copper ratio is

recommended).[13]

4. Sodium ascorbate to a final concentration of 2.5-5 mM.[8][13]

Add the click reaction mixture to the cells and incubate for 5-15 minutes at room

temperature or 37°C, protected from light.[13] Incubation times should be minimized to

reduce cytotoxicity.

Washing and Imaging:

Remove the reaction mixture and wash the cells three to four times with PBS to eliminate

all traces of copper and unbound dye.

Add fresh live-cell imaging buffer.

Proceed with imaging immediately.
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CuAAC Workflow

Cell Preparation & Labeling

CuAAC Reaction
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
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High Background: Insufficient washing or non-specific binding of the dye can lead to high

background fluorescence. Increase the number and duration of wash steps. The inclusion of

a small amount of serum (e.g., 1%) in the wash buffer can sometimes help reduce non-

specific binding.

Low Signal: This may result from inefficient metabolic labeling or a suboptimal click reaction.

Optimize the concentration of the metabolic precursor and the dye, as well as the incubation

times. For CuAAC, ensure the sodium ascorbate solution is freshly prepared, as it is prone to

oxidation.

Cell Toxicity (CuAAC): Copper is toxic to cells.[7] To mitigate this, always use a chelating

ligand like THPTA, minimize the incubation time and copper concentration, and perform

thorough washing after the reaction.[13][14] For sensitive cell lines or long-term experiments,

SPAAC is the preferred method.

Photostability: While Cy5 is relatively photostable, intense or prolonged exposure to

excitation light will cause photobleaching.[15][16] Use the lowest laser power necessary for

imaging and minimize exposure times. The use of anti-fade reagents in the imaging medium

can also improve photostability, but their compatibility with live cells should be verified.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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